![molecular formula C15H13NO2S B3480408 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione CAS No. 432531-30-1](/img/structure/B3480408.png)
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as EBPT, is a compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant properties and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that it is not very soluble in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of inflammatory diseases and cancer. Another area of interest is its potential use as a plant growth regulator. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione and to explore its potential use in materials science.
Scientific Research Applications
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a plant growth regulator. In materials science, 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the development of new materials.
properties
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-3-9-16-14(17)13(19-15(16)18)10-12-7-5-11(4-2)6-8-12/h1,5-8,10H,4,9H2,2H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBVCCLULQKRKW-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.